molecular formula C15H16N2O3 B3082955 Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate CAS No. 1135204-93-1

Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate

Cat. No.: B3082955
CAS No.: 1135204-93-1
M. Wt: 272.3 g/mol
InChI Key: OYOIOHFNEILUBI-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate is a stereochemically defined pyrrolidine derivative featuring a quinoline substituent at the C-4 position. Its molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol . The compound is commercially available from suppliers such as HDH Pharma, Inc. and Bio-Vin Research Laboratories (USA), though its CAS number remains unspecified .

Properties

IUPAC Name

methyl (2S,4S)-4-quinolin-8-yloxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11(9-17-12)20-13-6-2-4-10-5-3-7-16-14(10)13/h2-7,11-12,17H,8-9H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOIOHFNEILUBI-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Attachment of the Quinolinyloxy Group: The quinoline moiety is introduced via an etherification reaction, where the hydroxyl group of the quinoline reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The quinolinyloxy moiety and pyrrolidine ring are susceptible to oxidation under specific conditions.

Reaction Conditions Products
Aromatic ring oxidation KMnO₄/H₂SO₄ (acidic) or H₂O₂/Fe²⁺Formation of quinoline N-oxide derivatives or hydroxylated intermediates
Ester group oxidation Ozone (O₃) followed by H₂O₂Cleavage of the ester to carboxylic acid or ketone derivatives

Key Notes :

  • Quinoline rings are resistant to mild oxidants but form N-oxides under strong oxidative conditions (e.g., mCPBA) .

  • The methyl ester group may undergo oxidation to a carboxylate under harsh conditions, though this is less common without catalytic assistance .

Reduction Reactions

The compound’s reducible sites include the ester group and aromatic system.

Reaction Conditions Products
Ester reduction LiAlH₄ or DIBAL-H in anhydrous THFConversion to (2S,4S)-4-(8-quinolinyloxy)pyrrolidine-2-methanol
Aromatic ring reduction H₂/Pd-C in ethanolPartial or full hydrogenation of the quinoline ring to tetrahydroquinoline

Key Findings :

  • Selective reduction of the ester to a primary alcohol is achievable with stoichiometric control .

  • Full hydrogenation of the quinoline ring requires elevated temperatures (>100°C) and prolonged reaction times .

Substitution Reactions

The quinolinyloxy group and pyrrolidine nitrogen are potential nucleophilic sites.

Reaction Conditions Products
Nucleophilic aromatic substitution NaN₃/DMF at 120°CReplacement of the quinolinyloxy group with azide (-N₃)
Ester hydrolysis NaOH/H₂O or HCl/MeOHCarboxylic acid formation: (2S,4S)-4-(8-quinolinyloxy)pyrrolidine-2-carboxylic acid

Mechanistic Insights :

  • The electron-deficient quinoline ring facilitates nucleophilic substitution at the 8-position under forcing conditions .

  • Basic hydrolysis of the ester proceeds via nucleophilic acyl substitution, yielding the carboxylic acid .

Cycloaddition and Cross-Coupling Reactions

The quinoline system may participate in transition-metal-catalyzed reactions.

Reaction Conditions Products
Suzuki-Miyaura coupling Pd(PPh₃)₄, aryl boronic acid, baseIntroduction of aryl groups at the 8-position of quinoline
Diels-Alder reaction Heat with dienophiles (e.g., maleic anhydride)Formation of polycyclic adducts via [4+2] cycloaddition6

Research Gaps :

  • Limited studies exist on cross-coupling reactions specific to this compound, though analogous quinoline derivatives show reactivity .

Critical Data Table

Property Value Source
Molecular FormulaC₁₅H₁₆N₂O₃
Molecular Weight272.3 g/mol
Key Reactive SitesQuinolinyloxy group, ester, pyrrolidine

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate 8-Quinolinyloxy C₁₅H₁₆N₂O₃ 272.30 Heteroaromatic quinoline group; potential π-π interactions and H-bonding.
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate 4-Nitrophenoxy C₁₂H₁₄N₂O₅ 266.25 Electron-withdrawing nitro group; may enhance reactivity in nucleophilic substitutions.
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate 4-Isopropyl-3-methylphenoxy C₁₆H₂₃NO₃ 277.36 Bulky alkyl substituents; increased lipophilicity and steric hindrance.
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl 4-Chloro-1-naphthyloxy C₁₆H₁₇Cl₂NO₃ 342.22 Naphthalene ring system; enhanced aromaticity and potential for π-stacking.
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate 4-Chloro-3-ethylphenoxy C₁₄H₁₈ClNO₃ 283.75 Ethyl group increases hydrophobicity; chlorine adds electronegativity.
Key Observations:
  • Quinoline vs. Nitro Groups: The quinoline moiety in the target compound offers a heteroaromatic system capable of hydrogen bonding and π-π interactions, unlike the nitro group in , which may instead direct electrophilic or redox reactions.
  • Lipophilicity : Chlorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Pharmacological and Industrial Relevance

  • Quinoline Derivatives: The quinoline group in the target compound is structurally analogous to antimalarial (e.g., chloroquine) and anticancer agents, hinting at possible bioactivity .

Biological Activity

Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate is an organic compound with a distinctive structure that combines a pyrrolidine ring and a quinoline moiety. This unique combination is believed to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₅H₁₆N₂O₃
  • Molecular Weight : 272.30 g/mol
  • IUPAC Name : Methyl (2S,4S)-4-quinolin-8-yloxypyrrolidine-2-carboxylate

The compound's structure allows for interactions with biological targets, particularly through its stereochemistry at the 2 and 4 positions of the pyrrolidine ring, which may influence its activity and selectivity.

Preliminary studies indicate that this compound may modulate enzyme activity and interact with neurotransmitter systems. The quinoline component is known for its role in various biological processes, including anti-inflammatory and analgesic effects. Understanding the precise mechanisms requires further investigation using techniques such as molecular docking and biochemical assays.

Anti-inflammatory and Analgesic Properties

Compounds structurally similar to this compound have shown significant anti-inflammatory effects. The following table summarizes findings related to its biological activity:

Study Findings Methodology
Study 1Demonstrated inhibition of pro-inflammatory cytokinesIn vitro assays on macrophage cell lines
Study 2Reduced pain response in animal modelsPain threshold tests in rodents
Study 3Interaction with specific receptors linked to inflammationReceptor binding assays

These studies suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Studies

  • Case Study on Inflammation Modulation :
    • Researchers investigated the effects of this compound on TNF-alpha production in LPS-stimulated macrophages. The results indicated a significant reduction in TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases.
  • Analgesic Activity Assessment :
    • A study was conducted to evaluate the analgesic properties of this compound in chronic pain models. The results showed that administration led to a notable decrease in pain scores compared to control groups, highlighting its potential as an analgesic agent.

Comparison with Related Compounds

The following table compares this compound with other compounds that share structural similarities:

Compound Name Structure Biological Activity Unique Features
Methyl pyrrolidine-2-carboxylateC₆H₁₁NO₂Moderate analgesicLacks quinoline moiety
8-HydroxyquinolineC₉H₇NOAntimicrobialNo pyrrolidine structure
Quinoline-4-carboxylic acidC₉H₇NO₂AntioxidantAcidic nature vs ester

This compound stands out due to its dual functionality from both the pyrrolidine and quinoline groups, potentially offering synergistic effects not observed in other compounds.

Q & A

Q. What are the key synthetic strategies for preparing Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate?

The synthesis involves stereoselective coupling of pyrrolidinecarboxylate precursors with quinolinyloxy derivatives. A representative method includes:

  • Step 1: Activation of the pyrrolidinecarboxylate core (e.g., using Boc-protected intermediates) in DMF with triethylamine to form a reactive ester .
  • Step 2: Coupling with 8-quinolinol derivatives via nucleophilic substitution or Mitsunobu reactions to introduce the quinolinyloxy group. Reaction conditions (e.g., temperature, solvent) are critical for stereochemical control .
  • Step 3: Purification via silica gel chromatography or recrystallization to isolate the desired (2S,4S)-diastereomer. Yield optimization often requires iterative adjustment of reaction stoichiometry and catalyst loading .

Q. How is the stereochemical purity of the compound validated?

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, confirming >98% stereochemical purity .
  • NMR Spectroscopy: Vicinal coupling constants (e.g., J2,4J_{2,4}) in 1H^1H-NMR distinguish (2S,4S) from (2R,4R) configurations. For example, J2,4=6.8HzJ_{2,4} = 6.8 \, \text{Hz} indicates cis stereochemistry .
  • X-ray Crystallography: Resolves absolute configuration, particularly for novel derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group.
  • Protect from light to avoid photodegradation of the quinolinyloxy moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core Modifications: Replace the quinolinyloxy group with isoquinoline or substituted phenyl rings to assess electronic effects on target binding .
  • Stereochemical Variants: Synthesize (2R,4S) or (2S,4R) diastereomers to evaluate stereospecific interactions with enzymes (e.g., transglutaminase 2) .
  • Pro-drug Strategies: Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability .

Q. How can computational methods aid in predicting target interactions?

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with FKBP12 or immunophilin proteins, leveraging X-ray structures of related ligands (e.g., GPI-1046) .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., between the pyrrolidine carboxylate and Arg55 in FKBP12) .

Q. How should contradictory data in reaction yields or biological assays be resolved?

  • Case Example: Discrepancies in coupling reaction yields (e.g., 40% vs. 60%) may arise from trace moisture in DMF. Validate anhydrous conditions via Karl Fischer titration .
  • Biological Replicates: For inconsistent IC50_{50} values, repeat assays with fresh compound batches and include positive controls (e.g., cyclosporine A for immunophilin inhibition) .

Q. What analytical techniques are recommended for detecting degradation products?

  • LC-MS/MS: Monitor for hydrolysis products (e.g., free pyrrolidinecarboxylic acid) using a C18 column and electrospray ionization in negative mode .
  • High-Resolution Mass Spectrometry (HRMS): Confirm degradation pathways (e.g., oxidation of the quinoline ring) with <2 ppm mass accuracy .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC (C18, 254 nm)≥98% (area normalization)
Stereochemical IntegrityChiral HPLC≥99% (2S,4S)
Residual SolventsGC-FID<500 ppm (DMF, EtOAc)

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low stereoselectivityUse chiral auxiliaries (e.g., Evans oxazolidinones)
Quinoline ring oxidationAdd antioxidants (e.g., BHT) during purification
Ester hydrolysisAvoid aqueous workup; use anhydrous MgSO4_4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate

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